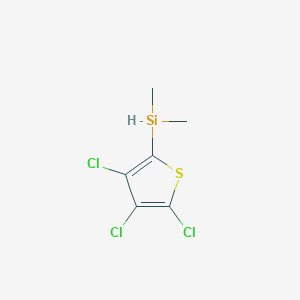
Dimethyl(3,4,5-trichloro-2-thienyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3,4,5-trichloro-2-thienyl)silane is a unique organosilicon compound with the molecular formula C6H7Cl3SSi and a molecular weight of 245.632 g/mol . This compound is characterized by the presence of a silicon atom bonded to a dimethyl group and a 3,4,5-trichloro-2-thienyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3,4,5-trichloro-2-thienyl)silane typically involves the reaction of 3,4,5-trichloro-2-thiophenol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in a larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(3,4,5-trichloro-2-thienyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted thienyl silanes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Aplicaciones Científicas De Investigación
Dimethyl(3,4,5-trichloro-2-thienyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl(3,4,5-trichloro-2-thienyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The trichlorothienyl group can participate in electrophilic and nucleophilic reactions, allowing the compound to modify other molecules and materials .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(2,3,6-trichlorophenyl)silane
- Dimethyl(2,4,6-trichlorophenyl)silane
- Dimethyl(pentachlorophenyl)silane
Uniqueness
Dimethyl(3,4,5-trichloro-2-thienyl)silane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to phenyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
35189-86-7 |
|---|---|
Fórmula molecular |
C6H7Cl3SSi |
Peso molecular |
245.6 g/mol |
Nombre IUPAC |
dimethyl-(3,4,5-trichlorothiophen-2-yl)silane |
InChI |
InChI=1S/C6H7Cl3SSi/c1-11(2)6-4(8)3(7)5(9)10-6/h11H,1-2H3 |
Clave InChI |
DIGHWRFPGUGNJA-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)C1=C(C(=C(S1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




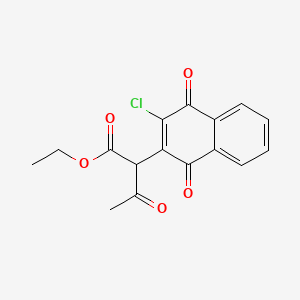
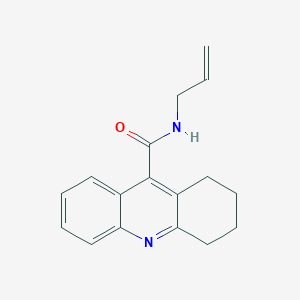

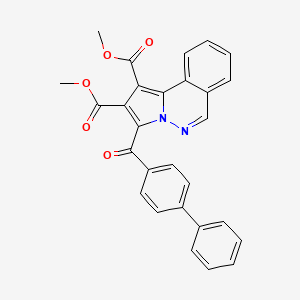
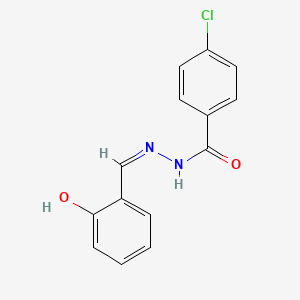
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
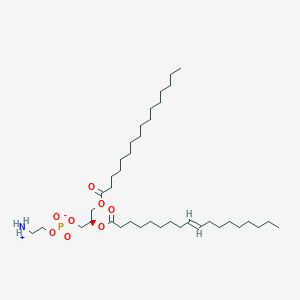
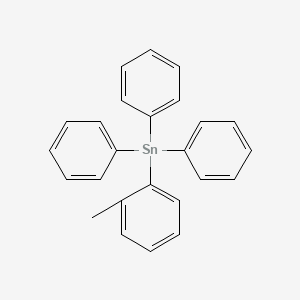
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
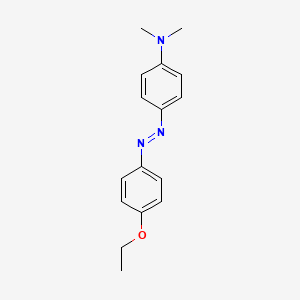
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
